Aspidin
Overview
Description
Aspidin BB is a phloroglucinol derivative extracted from the plant Dryopteris fragrans. It has garnered significant attention due to its potent antibacterial properties, particularly against skin bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, and Propionibacterium acnes . This compound BB is known for its ability to disrupt bacterial membranes, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aspidin BB can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One method involves the extraction of phloroglucinol derivatives from Dryopteris fragrans using organic solvents. The extracted compounds are then purified through chromatographic techniques .
Industrial Production Methods: In industrial settings, this compound BB is produced using eco-friendly methods that avoid the use of organic solvents. This approach ensures that the resulting compounds are non-toxic and suitable for use in cosmetics and as preservatives .
Chemical Reactions Analysis
Types of Reactions: Aspidin BB undergoes several types of chemical reactions, including:
Oxidation: this compound BB can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound BB into different reduced forms.
Substitution: this compound BB can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound BB can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Aspidin BB has a wide range of scientific research applications, including:
Chemistry: this compound BB is used as a model compound for studying the reactivity of phloroglucinol derivatives.
Biology: It is employed in studies investigating the antibacterial mechanisms of natural compounds.
Industry: this compound BB is used in the development of antibacterial agents and preservatives for cosmetics.
Mechanism of Action
Aspidin BB is part of a group of phloroglucinol derivatives that include compounds such as this compound PB, aspidinol, and dryofragin . Compared to these similar compounds, this compound BB exhibits stronger antibacterial activity, particularly against Propionibacterium acnes . Its unique ability to disrupt bacterial membranes and inhibit lipase activity sets it apart from other phloroglucinol derivatives .
Comparison with Similar Compounds
- Aspidin PB
- Aspidinol
- Dryofragin
- Flavaspidic acid BB
- Isoflavaspidic acid PB
This compound BB’s potent antibacterial properties and unique mechanism of action make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O8/c1-7-9-15(26)17-20(29)13(19(28)12(3)22(17)33-6)11-14-21(30)18(16(27)10-8-2)24(32)25(4,5)23(14)31/h28-31H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGZOIJJUOHZJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(=C(C(=C2O)C)OC)C(=O)CCC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973947 | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-28-1 | |
Record name | Aspidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanoyl-4-[(3-butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00973947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASPIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N21SD2R570 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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